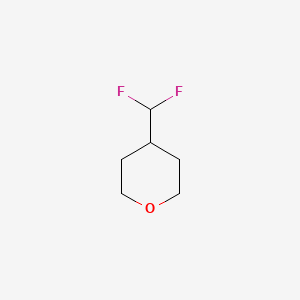

4-(Difluoromethyl)tetrahydro-2H-pyran

Descripción general

Descripción

The compound "4-(Difluoromethyl)tetrahydro-2H-pyran" is a fluorinated pyran derivative. Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The difluoromethyl group attached to the tetrahydro-2H-pyran ring indicates the presence of two fluorine atoms on a single carbon, which can significantly affect the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of fluorinated pyrans, such as 4-(Difluoromethyl)tetrahydro-2H-pyran, can be achieved through various methods. One approach involves a base-mediated cascade reaction of trifluoromethylated alkenes with 1,3-dicarbonyl compounds, leading to ring-fluorinated 4H-pyrans with two consecutive C-F substitutions under mild conditions . Another method includes a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, which can selectively form different pyran derivatives depending on the diketone structure . Additionally, a one-pot operation using β-fluoroalkylated α,β-unsaturated ketones with enamines can yield 4-fluoroalkylated 3,4-dihydro-2H-pyrans with high diastereoselectivity .

Molecular Structure Analysis

The molecular structure of fluorinated pyrans is influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which can lead to unique electronic effects on the pyran ring. The difluoromethyl group can induce a strong electron-withdrawing effect, potentially stabilizing the ring and affecting its reactivity. Structural analysis of such compounds typically involves computational studies, X-ray structural analysis, and various spectroscopic techniques like UV, IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Fluorinated pyrans, including those with a difluoromethyl group, can participate in a variety of chemical reactions. These reactions can be influenced by the electron-withdrawing effect of the fluorine atoms, which can activate the pyran ring towards nucleophilic attack. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized from fluorinated pyridines and demonstrate reactivity in model reactions with nucleophiles . Moreover, 4H-chromenyl-tetrahydro-2H-pyrancarboxylates can undergo Michael addition and subsequent ring cleavage reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethyl)tetrahydro-2H-pyran are likely to be influenced by the difluoromethyl group. Fluorinated compounds generally have high thermal and chemical stability, and their solubility can vary depending on the nature of the substituents and the solvent. The presence of fluorine can also affect the boiling and melting points of the compound. The solubility of 2-amino-4H-pyrans, a related class of compounds, in various solvents has been reported, providing insight into the solubility trends for fluorinated pyrans .

Aplicaciones Científicas De Investigación

Catalysis and Reaction Mechanisms

4-(Difluoromethyl)tetrahydro-2H-pyran and its derivatives have been explored in various catalytic and reaction mechanisms. For example, Fazio and Schneider (2002) investigated the enantiomerically pure title compound in the presence of trifluoroacetic acid (TFA), observing its transformation into an equilibrium mixture with its trimer (Fazio & Schneider, 2002). Additionally, the study of pyrolysis kinetics of tetrahydropyranyl phenoxy ethers by Álvarez-Aular et al. (2018) provides insight into the unimolecular, homogeneous pyrolysis process of these compounds (Álvarez-Aular et al., 2018).

Synthesis and Molecular Structures

The synthesis and molecular structure analysis of various derivatives of tetrahydro-2H-pyran are pivotal in scientific research. Singh et al. (2001) synthesized and analyzed 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran, revealing its interaction with iodine and various metals (Singh et al., 2001). In another study, Dintzner et al. (2012) employed tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran for an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction in undergraduate organic laboratories (Dintzner et al., 2012).

Advanced Applications in Chemistry

Further, the compound and its variants have applications in advanced chemistry. Brisbois et al. (1997) reported the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran, illustrating various chemical phenomena and methodologies (Brisbois et al., 1997). Morigaki et al. (2013) explored an unusual annulation reaction of electron-deficient alkenes with enamines, providing an easy access to stereocontrolled 4-fluoroalkylated 3,4-dihydro-2H-pyrans (Morigaki et al., 2013).

Catalytic Processes and Material Science

The role of 4-(Difluoromethyl)tetrahydro-2H-pyran derivatives in catalytic processes and material science is also noteworthy. Vyskočilová et al. (2016) demonstrated the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids in Prins cyclization, highlighting its significance in fragrance compound synthesis (Vyskočilová et al., 2016). Shikanai et al. (2009) reported on Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers affording dihydropyrans and ketoolefins, expanding the scope of catalytic applications of these compounds (Shikanai et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding all personal contact, including inhalation, and using personal protective equipment .

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 4-(Difluoromethyl)tetrahydro-2H-pyran, it should be stored at 2-8°C . It is a flammable liquid and vapour, and it may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it should be handled with care, avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .

Propiedades

IUPAC Name |

4-(difluoromethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)5-1-3-9-4-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSKIWNALOOGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280293 | |

| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)tetrahydro-2H-pyran | |

CAS RN |

1820618-46-9 | |

| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)